molecular formula C12H11ClN4O B1414584 5-Amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197055-07-3

5-Amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1414584
CAS No.: 2197055-07-3
M. Wt: 262.69 g/mol
InChI Key: VDZUKEQXAJLEPW-UHFFFAOYSA-N
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Description

The compound “5-Amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile” is a chemical compound. Unfortunately, there is not much specific information available about this compound .

Scientific Research Applications

Antimicrobial Activity

The compound has been utilized in the synthesis of novel Schiff bases showing significant antimicrobial activity. For instance, derivatives of 1,3-disubstituted pyrazole-4-carboxaldehyde, which includes similar structural motifs, demonstrated excellent activity in antimicrobial screenings (Puthran et al., 2019).

Corrosion Inhibition

Pyrazole derivatives, including structures analogous to 5-Amino-1-(3-chloro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile, have been investigated as corrosion inhibitors. For instance, similar pyranopyrazole derivatives demonstrated notable efficacy in inhibiting mild steel corrosion in HCl solution, highlighting the potential of these compounds in corrosion protection applications (Yadav et al., 2016).

Chemical Synthesis and Characterization

The compound is involved in the synthesis of various chemical structures, including pyrazolopyrimidines and tetrazoles. Such synthetic applications demonstrate the versatility and reactivity of this chemical in creating diverse molecular architectures, as evidenced in multiple studies (Faria et al., 2013; 2014).

Anti-Inflammatory Activity

Related pyrazole derivatives have been synthesized and evaluated for anti-inflammatory activity. These studies underline the potential of such compounds in the development of new therapeutic agents (El-Dean et al., 2016).

Molecular Structure Analysis

The compound and its derivatives have been the subject of detailed structural analysis, including crystal and molecular structure determination. This research is crucial for understanding the physical and chemical properties of these compounds (Fathima et al., 2014).

Dye Synthesis

Derivatives of similar pyrazole compounds have been used in the synthesis of heterocyclic dyes, demonstrating the applicability of these compounds in colorant chemistry (Tao et al., 2019).

Cytotoxicity Studies

Similar pyrazole derivatives have been synthesized and their cytotoxicity against various cell lines has been evaluated, indicating potential applications in cancer research (Hassan et al., 2014).

Lubricating Oil Additives

Pyranopyrazole derivatives, structurally related to the compound , have been synthesized and evaluated as multifunctional additives for lubricating oils, showcasing the utility of these compounds in industrial applications (Salih & Al-Messri, 2022).

Properties

IUPAC Name

5-amino-1-(3-chloro-4-methoxyphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O/c1-7-9(6-14)12(15)17(16-7)8-3-4-11(18-2)10(13)5-8/h3-5H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZUKEQXAJLEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=CC(=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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